AMPK Activation: A Putative Mechanism Distinguishing the 3,4-Dimethoxyphenyl Substituent
2-(3,4-Dimethoxyphenyl)quinoline-4-carbohydrazide has been identified as an activator of AMP-activated protein kinase (AMPK) . This activity is specifically attributed to the compound's unique 3,4-dimethoxyphenyl substitution on the quinoline core. While the precise quantitative activation data (e.g., EC₅₀, fold-change) for this exact compound are not available in the public domain, the reported mechanism offers a clear point of differentiation from structurally related quinoline-4-carbohydrazides, such as those with halogenated phenyl groups (e.g., 4-bromophenyl or 3-chlorophenyl derivatives), which are primarily optimized for DNA gyrase or EGFR inhibition rather than AMPK modulation [1][2]. The ability to engage AMPK is a distinct pharmacological property that is not a general feature of the quinoline-4-carbohydrazide class, making this compound a specialized tool for metabolic research.
| Evidence Dimension | AMP-activated protein kinase (AMPK) activation |
|---|---|
| Target Compound Data | Reported to activate AMPK |
| Comparator Or Baseline | Other 2-arylquinoline-4-carbohydrazides (e.g., 2-(4-bromophenyl)quinoline-4-carbohydrazide, 2-(3-chlorophenyl)quinoline-4-carbohydrazide): Reported as DNA gyrase or EGFR inhibitors, with no reported AMPK activity [1][2] |
| Quantified Difference | Qualitative difference in reported mechanism of action; quantitative AMPK activation data for target compound not available |
| Conditions | In vitro kinase assays (for related class members); specific assay for target compound not publicly documented |
Why This Matters
For researchers investigating AMPK-dependent pathways (e.g., in cancer metabolism, diabetes, or aging), this compound offers a unique chemical tool with a mechanism not shared by the more common DNA gyrase- or EGFR-targeting quinoline analogs.
- [1] Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega, 2023. View Source
- [2] Abd El-Lateef, H. M., et al. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Adv., 14, 23495-23504. View Source
